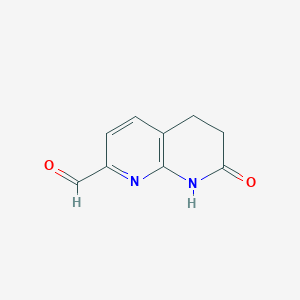

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1,3,5H,2,4H2,(H,10,11,13) |

InChI Key |

OFYGZVOWFFJFQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Friedlander Reaction

The Friedlander reaction is considered one of the most effective methods for synthesizing 1,8-naphthyridine derivatives, including the target compound. It involves the acid or base-catalyzed condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds, followed by cyclization to form the naphthyridine ring system.

- Procedure Summary : 2-Aminonicotinaldehyde is reacted with appropriate α-methylene carbonyl compounds under mild conditions, often in aqueous or alcoholic solvents. This reaction yields 1,8-naphthyridine derivatives with high selectivity and yield.

- Advantages : Catalyst-free or mild catalyst conditions, environmentally benign solvents like glycerol, and microwave-assisted protocols improve yield and reduce reaction time.

- Example : Synthesis of 2-amino-1,8-naphthyridine-3-carbonitrile via Knoevenagel condensation of 2-aminonicotinaldehyde with malononitrile under catalyst-free conditions in glycerol at 80°C.

Meth-Cohn Reaction

This method is utilized for the synthesis of formyl-substituted naphthyridines such as 2-chloro-3-formyl-1,8-naphthyridine, which is closely related structurally to the target compound.

- Procedure Summary : N-(pyridin-2-yl)acetamide is treated with Vilsmeier’s reagent (a combination of POCl3 and DMF), leading to formylation at the 3-position of the naphthyridine ring.

- Significance : This reaction introduces the aldehyde functional group essential for the formation of this compound.

- Reference : Kumar et al. demonstrated this approach effectively, yielding chlorinated formyl naphthyridines.

Gould-Jacobs Reaction

This reaction involves the condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

- Procedure Summary : The intermediate diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate is cyclized thermally at 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates.

- Application : This method can be adapted for synthesizing 7-oxo derivatives by appropriate substitution at the 7-position.

- Reference : Multiple reports confirm the efficiency of this method for 1,8-naphthyridine synthesis.

Asymmetric Synthesis via Heck-Type Vinylation and Ruthenium-Catalyzed Hydrogenation

A novel asymmetric synthesis was developed for tetrahydronaphthyridine scaffolds, involving:

- Heck-type vinylation of chloropyridine using ethylene gas.

- Formation of dihydronaphthyridine intermediates mediated by ammonia.

- Ruthenium-catalyzed enantioselective transfer hydrogenation to obtain chiral tetrahydro-1,6-naphthyridine derivatives.

This method is notable for its atom economy, absence of chromatography or distillation, and scalability, representing a potential route for enantioselective synthesis of tetrahydro-1,8-naphthyridine analogues.

Summary of Key Preparation Methods and Conditions

| Method | Starting Materials | Key Conditions | Product Type | Notes |

|---|---|---|---|---|

| Friedlander Reaction | 2-Aminonicotinaldehyde + α-methylene carbonyl compounds | Acidic/basic catalysis, aqueous/alcoholic solvents, microwave irradiation | 1,8-naphthyridine derivatives with aldehyde groups | High yield, mild conditions, environmentally friendly |

| Meth-Cohn Reaction | N-(pyridin-2-yl)acetamide + Vilsmeier’s reagent (POCl3 + DMF) | Vilsmeier formylation | 2-chloro-3-formyl-1,8-naphthyridine | Introduces formyl group critical for target compound |

| Gould-Jacobs Reaction | 6-substituted-2-aminopyridines + diethyl ethoxymethylenemalonate | Thermal cyclization at 250°C in diphenyl ether | Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridines | Versatile for 7-oxo derivatives |

| Combes Reaction | 2,6-Diaminopyridine + 1,3-diketones | Polyphosphoric acid catalysis | 2-amino-5,7-disubstituted-1,8-naphthyridines | Acidic conditions, useful for substituted derivatives |

| Asymmetric Synthesis | Chloropyridine + ethylene gas + ammonia | Heck vinylation, Ru-catalyzed hydrogenation | Chiral tetrahydro-1,6-naphthyridine derivatives | Atom-economical, scalable, no chromatography needed |

Research Findings and Practical Considerations

- The Friedlander reaction is widely favored due to its simplicity, good yields, and mild reaction conditions, making it suitable for large-scale synthesis.

- Meth-Cohn reaction is essential for introducing aldehyde functionality at specific positions, a critical step for synthesizing 7-oxo derivatives.

- Thermal cyclization methods like Gould-Jacobs provide access to 7-substituted naphthyridines, including oxo derivatives.

- Recent advances in asymmetric synthesis offer routes to chiral tetrahydro-naphthyridines with high enantioselectivity and process efficiency, useful for pharmaceutical applications.

- Solvent choice and catalyst presence significantly influence yields and purity; environmentally benign solvents (e.g., glycerol) and catalyst-free conditions are preferred for green chemistry compliance.

Chemical Reactions Analysis

Types of Reactions

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells

Mechanism of Action

The mechanism of action of 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Structural Features : Differs in substituents at positions 3 (carboxylic acid), 4 (keto group), 6 (fluoro), and 7 (chloro). The aromatic ring at position 1 is substituted with a 4-fluorophenyl group.

- Synthesis : Prepared via a two-step process involving substitution and hydrolysis, achieving a 63.69% yield .

- Applications : Acts as an intermediate in anticancer drugs targeting breast and lung cancers via inhibition of the HGF/c-Met signaling pathway .

(E)-N-Methyl-N-(2-methyl-1H-indol-3-ylmethyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide (Compound 4)

- Structural Features : Retains the 7-oxo-1,8-naphthyridine core but includes an acrylamide side chain at position 3 and an indole-methyl group.

- Biological Activity : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC values >500-fold lower than conventional antibiotics) by inhibiting the FabI enzyme .

- Optimization : Enhanced activity against multidrug-resistant strains and expanded efficacy against Haemophilus influenzae and Escherichia coli .

AFN-1252 [(E)-N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide]

- Structural Features : Shares the 7-oxo-1,8-naphthyridine scaffold but incorporates a benzofuran-methyl group in the acrylamide side chain.

- Applications : A clinical-stage FabI inhibitor with exceptional potency against S. aureus (CAS: 620175-39-5). Demonstrated efficacy in mouse infection models and activity against FabK in Streptococcus pneumoniae .

5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol

- Structural Features: Replaces the carbaldehyde group with a butanol chain at position 2.

- Synthetic Utility : Used as a building block in drug discovery, particularly for modifying solubility and bioavailability (CAS: 1543401-60-0) .

Functional Group Comparison

Biological Activity

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

The molecular formula of this compound is C9H8N2O2. Its structure features a bicyclic naphthyridine core with an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) in the range of 15.62 µg/mL against Bacillus cereus and other pathogens .

- Antifungal Activity : It has shown potential antifungal effects against species such as Fusarium graminearum and Fusarium solani, with inhibition rates exceeding 70% .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cell lines (IC50 values ranging from 7.73 to 15.09 µM) . This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : The compound induces apoptosis in cancer cells through DNA intercalation and modulation of cell cycle regulators such as p21 and Ki67 .

- Cell Lines Tested : Significant cytotoxic effects have been observed in various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported between 10.47 to 15.03 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival.

- Cellular Pathways : It influences pathways involved in inflammation and apoptosis through receptor interactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,8-Naphthyridine | C9H6N2 | Lacks aldehyde functionality; exhibits different biological activities. |

| 1,6-Naphthyridine | C9H6N2 | Isomer with distinct properties; less explored for therapeutic uses. |

| 5-Methyl-6-(trifluoromethyl)-1H-pyridin-2-one | C9H6F3N | Studied for antifungal activity; shares structural similarities but different functional groups. |

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.